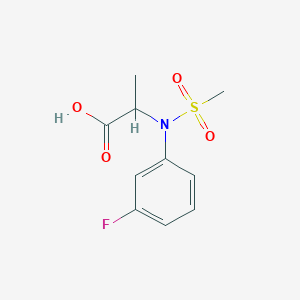
N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C10H12FNO4S and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine is a fluorinated amino acid that has garnered attention in recent years due to its unique biological properties. This compound, characterized by the presence of a fluorophenyl group and a methylsulfonyl moiety, exhibits altered biological activities compared to its non-fluorinated counterparts. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12FNO4S
- Molecular Weight : Approximately 249.27 g/mol
The introduction of fluorine enhances the compound's binding affinity to biological targets, potentially improving its pharmacological efficacy. The electron-withdrawing effects of the fluorine atom and the sulfonyl group influence its reactivity and interactions with biological macromolecules .
Fluorinated amino acids like this compound can affect protein folding and stability due to their unique steric and electronic properties. The sulfonyl group allows for nucleophilic substitution reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These properties may lead to enhanced interactions with various biological targets, including enzymes and receptors .
Biological Activities
- Antitumor Activity : Research indicates that fluorinated compounds can exhibit significant antitumor effects. For instance, studies have shown that similar fluorinated amino acids can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways such as Akt .
- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Enzymatic Interactions : The compound's ability to interact with enzymes has been studied extensively. Its structural characteristics may allow it to act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways relevant to disease processes .
Case Study 1: Antitumor Effects
A study published in Nature Communications explored the antitumor potential of fluorinated amino acids, including this compound. The research demonstrated that these compounds could selectively induce apoptosis in lung adenocarcinoma cells (A549) through Akt pathway inhibition, highlighting their potential as targeted cancer therapies .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial efficacy of various fluorinated amino acids against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with methylsulfonyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting a promising avenue for developing new antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO4S |
| Molecular Weight | 249.27 g/mol |
| Antitumor IC50 (A549 cells) | 8.90 µM |
| Antimicrobial MIC (E. coli) | 12.5 µg/mL |
属性
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJYZKCQLGVXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














